3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15725206
InChI: InChI=1S/C15H13N3O3/c1-11(12-6-3-2-4-7-12)16-17-15(19)13-8-5-9-14(10-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-11+
SMILES:
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28 g/mol

3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide

CAS No.:

Cat. No.: VC15725206

Molecular Formula: C15H13N3O3

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide -

Specification

Molecular Formula C15H13N3O3
Molecular Weight 283.28 g/mol
IUPAC Name 3-nitro-N-[(E)-1-phenylethylideneamino]benzamide
Standard InChI InChI=1S/C15H13N3O3/c1-11(12-6-3-2-4-7-12)16-17-15(19)13-8-5-9-14(10-13)18(20)21/h2-10H,1H3,(H,17,19)/b16-11+
Standard InChI Key VNPBYFMDTCBKNK-LFIBNONCSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Canonical SMILES CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2

Introduction

Chemical Synthesis and Structural Elucidation

Catalytic Synthesis Pathways

The gold-catalyzed hydrohydrazidation of terminal alkynes represents a key method for synthesizing N'-phenylethylidene benzohydrazides. As demonstrated by Zimin et al., ethynylbenzene derivatives react with hydrazides in the presence of Ph₃PAuNTf₂ to yield target compounds in excellent yields (75–93%) . For 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide, the reaction involves 3-nitrobenzohydrazide and 1-phenylethyne under optimized conditions (60°C, chlorobenzene, 2 hours), followed by silica gel chromatography purification. The (E)-configuration is confirmed via ¹H NMR, where the imine proton (N=CH–) resonates as a singlet at δ 2.34 ppm, and NOESY correlations validate the planar geometry .

Table 1: Key Synthetic Parameters

ParameterValue
CatalystPh₃PAuNTf₂
SolventChlorobenzene
Temperature60°C
Reaction Time2 hours
Yield75–93%
PurificationSilica gel chromatography

Structural and Spectroscopic Features

X-ray crystallography and NMR spectroscopy reveal a planar benzohydrazide core with intramolecular hydrogen bonding between the hydrazide NH and carbonyl oxygen, stabilizing the (E)-isomer. The nitro group at C3 induces electron deficiency, enhancing reactivity toward nucleophilic targets. Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 10.70 (s, NH), 7.75–7.95 (m, Ar–H), 2.34 (s, CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (N–O asymmetric stretch).

Pharmacological Activities

LSD1 Inhibition and Anticancer Mechanisms

LSD1, a histone demethylase overexpressed in cancers, is selectively inhibited by 3-nitro-N'-[(1E)-1-phenylethylidene]benzohydrazide with a Ki of 31 nM . The compound reversibly binds to the flavin adenine dinucleotide (FAD) cofactor pocket, disrupting demethylation of H3K4me2/me1. Molecular docking studies show the nitro group forms a hydrogen bond with Asp555, while the phenyl ring engages in π-π stacking with Phe538 . In MCF-7 breast cancer cells, the compound reduces proliferation (IC₅₀ = 1.2 μM) and reactivates tumor suppressor genes silenced by LSD1-mediated epigenetic modifications .

Table 2: Biochemical Profiling

ParameterValue
LSD1 Ki31 nM
MAO-A/B Inhibition>10 μM
CYP3A4 Inhibition15% at 10 μM
hERG Inhibition<5% at 10 μM

Antimicrobial Efficacy

The nitro group enhances membrane penetration, enabling broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Mechanistic studies suggest interference with microbial electron transport chains and DNA gyrase function.

Comparative Structure-Activity Relationships (SAR)

  • Nitro Position: The 3-nitro substituent optimizes LSD1 binding vs. 2- or 4-nitro analogues (2–3× lower Ki) .

  • Phenyl Substitution: Electron-donating groups (e.g., –OCH₃) reduce potency by 50%, whereas electron-withdrawing groups (–Cl, –CF₃) enhance it .

  • Hydrazide Linker: Replacement with thiohydrazide decreases activity, emphasizing the importance of the –NH–CO– motif .

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